Cas no 82354-38-9 (Humantenmine)

Humantenmine structure
Humantenmine structure
Nome do Produto:Humantenmine
N.o CAS:82354-38-9
MF:C19H22N2O3
MW:326.389585018158
CID:726022

Humantenmine Propriedades químicas e físicas

Nomes e Identificadores

    • Humantenmine
    • Gelsenicine
    • [ "Gelsenicine", " 4,20-Didehydrogelsedine" ]
    • (3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-3′a,4′,8′,8′a-tetrahydro-1-methoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[3H]oxepino[4,3-b]pyrrol]-2(1H)-one (ACI)
    • Gelsedine, 4,20-didehydro- (ZCI)
    • (-)-Gelsenicine
    • 4,20-Dehydrogelsedine
    • Kumantenmine
    • Spiro[3H-indole-3,7′(6′H)-[3,6]methano[3H]oxepino[4,3-b]pyrrol]-2(1H)-one, 2′-ethyl-3′a,4′,8′,8′a-tetrahydro-9′-hydroxy-1-methoxy-, [3′R-(3′α,3′aβ,6′α,7′α,8′aβ)]-
    • Inchi: 1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1
    • Chave InChI: BIGABVPVCRHEES-NWPJSNQLSA-N
    • SMILES: O=C1N(OC)C2C=CC=CC=2[C@@]21C[C@@H]1N=C([C@H]3[C@@H]1CO[C@@H]2C3)CC

Propriedades Computadas

  • Massa Exacta: 326.16300
  • Massa monoisotópica: 326.16304257 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 591
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 5
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 51.1Ų
  • Peso Molecular: 326.4
  • XLogP3: 1.3

Propriedades Experimentais

  • Cor/Forma: Powder
  • PSA: 51.13000
  • LogP: 1.99120

Humantenmine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chengdu Biopurify Phytochemicals Ltd
BP3429-5mg
Gelsenicine
82354-38-9 98%
5mg
$96 2023-09-19
TargetMol Chemicals
T2S0663-1mg
Humantenmine
82354-38-9 99.51%
1mg
¥ 413 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2S0663-1 mg
Humantenmine
82354-38-9 99.13%
1mg
¥780.00 2022-04-26
S e l l e c k ZHONG GUO
E0767-5mg
Humantenmine
82354-38-9
5mg
¥7125.48 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY232622-10mg
Humantenmine
82354-38-9 95%
10mg
¥1620.0 2023-09-15
MedChemExpress
HY-N4030-5mg
Humantenmine
82354-38-9 99.88%
5mg
¥1750 2024-07-21
1PlusChem
1P00G6OJ-10mg
Humantenmine
82354-38-9 95%
10mg
$195.00 2025-02-27
A2B Chem LLC
AH54355-1mg
humantenmine
82354-38-9 99%
1mg
$142.00 2024-04-19
A2B Chem LLC
AH54355-50mg
humantenmine
82354-38-9 98% by HPLC
50mg
$1478.00 2023-12-30
Aaron
AR00G6WV-5mg
Humantenmine
82354-38-9 98%
5mg
$488.00 2025-01-24

Humantenmine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referência
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Método de produção 2

Condições de reacção
1.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
2.2 Reagents: Water
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
3.2 Reagents: Water
Referência
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Método de produção 3

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
3.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referência
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
2.2 Reagents: Water
3.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
3.2 Reagents: Water
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
4.2 Reagents: Water
Referência
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
4.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referência
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Método de produção 6

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran ,  Water ;  rt → -18 °C; 1 h, -18 °C; 1 h, -18 °C → 0 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Aluminum chloride Solvents: Toluene ,  Water ;  2 h, rt → 95 °C; 95 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
3.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
4.2 Reagents: Water
5.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
5.2 Reagents: Water
6.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
6.2 Reagents: Water
Referência
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
2.1 Reagents: Sodium periodate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referência
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Método de produção 8

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  50 °C
2.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylsilane ;  30 min, rt
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Unified Total Synthesis of Five Gelsedine-Type Alkaloids: (-)-Gelsenicine, (-)-Gelsedine, (-)-Gelsedilam, (-)-14-Hydroxygelsenicine, and (-)-14,15-Dihydroxygelsenicine
Harada, Takaaki; et al, Organic Letters, 2016, 18(18), 4622-4625

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Triethylsilane ;  30 min, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Unified Total Synthesis of Five Gelsedine-Type Alkaloids: (-)-Gelsenicine, (-)-Gelsedine, (-)-Gelsedilam, (-)-14-Hydroxygelsenicine, and (-)-14,15-Dihydroxygelsenicine
Harada, Takaaki; et al, Organic Letters, 2016, 18(18), 4622-4625

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
2.2 Reagents: Water
Referência
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Método de produção 11

Condições de reacção
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referência
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referência
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Método de produção 13

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Toluene ,  Water ;  2 h, rt → 95 °C; 95 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
2.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
3.2 Reagents: Water
4.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
4.2 Reagents: Water
5.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
5.2 Reagents: Water
Referência
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Método de produção 14

Condições de reacção
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Water
Referência
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Humantenmine Raw materials

Humantenmine Preparation Products

Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
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Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:82354-38-9)Humantenmine
A1203992
Pureza:99%
Quantidade:10mg
Preço ($):203.0